molecular formula C14H18BF3O3 B6260730 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2414379-14-7

4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B6260730
CAS No.: 2414379-14-7
M. Wt: 302.1
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Description

4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with trifluoromethoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. One common method is the reaction of 3-methyl-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product . The trifluoromethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane imparts unique electronic properties, making it more electron-withdrawing compared to methoxy or fluoro groups. This can enhance the reactivity and selectivity of the compound in various chemical reactions .

Properties

CAS No.

2414379-14-7

Molecular Formula

C14H18BF3O3

Molecular Weight

302.1

Purity

95

Origin of Product

United States

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